molecular formula C10H13BrO B102026 1-(3-Bromopropoxy)-4-methylbenzene CAS No. 16929-24-1

1-(3-Bromopropoxy)-4-methylbenzene

Cat. No.: B102026
CAS No.: 16929-24-1
M. Wt: 229.11 g/mol
InChI Key: QEBSDQBQKRVQHJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-methylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the para position relative to a methyl group

Preparation Methods

1-(3-Bromopropoxy)-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures (around 80°C) for 24 hours . The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 4-methylphenol by the bromopropyl group, forming the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Bromopropoxy)-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group under strong oxidizing conditions, such as using potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form a propoxy group.

Common reagents used in these reactions include potassium carbonate, sodium hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropoxy)-4-methylbenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-4-methylbenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopropoxy group can interact with the active site of enzymes, leading to inhibition or activation of the enzyme’s function. The pathways involved vary depending on the target and the specific biological context.

Comparison with Similar Compounds

1-(3-Bromopropoxy)-4-methylbenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropoxy)-4-methoxybenzene: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.

    1-(3-Bromopropoxy)-4-chlorobenzene:

    1-(3-Bromopropoxy)-3-methylbenzene: The position of the methyl group on the benzene ring can affect the compound’s reactivity and the types of reactions it undergoes.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in organic chemistry.

Properties

IUPAC Name

1-(3-bromopropoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBSDQBQKRVQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168687
Record name Benzene, 1-(3-bromopropoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16929-24-1
Record name Benzene, 1-(3-bromopropoxy)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016929241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(3-bromopropoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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